molecular formula C13H13NO2 B14414292 1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate CAS No. 81981-13-7

1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate

Cat. No.: B14414292
CAS No.: 81981-13-7
M. Wt: 215.25 g/mol
InChI Key: AKBPJGGLBQAXLU-UHFFFAOYSA-N
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Description

1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product quality. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but lacks the acetate group.

    3-(4-Methylphenyl)-2-propenoic acid: Contains a carboxylic acid group instead of a cyano group.

    4-Methylcinnamic acid: Similar aromatic structure but different functional groups.

Uniqueness

1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate is unique due to the presence of both a cyano group and an acetate group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

81981-13-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[1-cyano-3-(4-methylphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C13H13NO2/c1-10-3-5-12(6-4-10)7-8-13(9-14)16-11(2)15/h3-8,13H,1-2H3

InChI Key

AKBPJGGLBQAXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(C#N)OC(=O)C

Origin of Product

United States

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